cis-2-Methyloxolane-3-carboxylic acid

Description

Contextual Significance of Chiral Oxolane Derivatives

The oxolane, or tetrahydrofuran (B95107), ring is a structural motif present in a wide array of natural and synthetic compounds that exhibit significant biological activity. nih.gov Derivatives of oxolane are found in nature, including in various fatty acids, terpenes, and lipid alcohols. nih.gov The inherent chirality in many of these derivatives is crucial for their biological function, making the synthesis of enantioenriched chiral tetrahydrofurans a key objective in organic chemistry. researchgate.net These chiral building blocks are particularly valuable in the synthesis of beta-lactam antibiotics and nucleoside analogues. researchgate.netnih.gov

The development of methods for the stereoselective synthesis of substituted tetrahydrofurans is an active area of research. nih.gov Strategies often involve cycloaddition reactions, cyclizations of functionalized precursors, and rearrangements of other heterocyclic systems to afford the desired oxolane structure with high levels of stereocontrol. nih.gov The ability to synthesize specific stereoisomers of oxolane derivatives allows chemists to probe structure-activity relationships and develop new therapeutic agents and other functional molecules.

Structural Characteristics and Stereochemical Descriptors of cis-2-Methyloxolane-3-carboxylic Acid

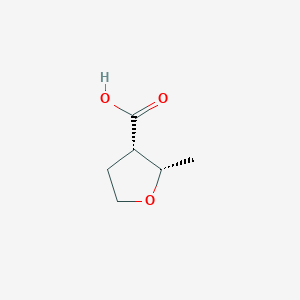

The structure of this compound is defined by a central five-membered tetrahydrofuran (oxolane) ring. This ring consists of four carbon atoms and one oxygen atom. nih.gov The molecule is further characterized by two substituents on adjacent carbon atoms: a methyl group (-CH₃) at the C2 position and a carboxylic acid group (-COOH) at the C3 position.

The term "cis" is a stereochemical descriptor indicating that the methyl group and the carboxylic acid group are located on the same side of the plane of the oxolane ring. This specific spatial arrangement arises from the presence of two stereogenic centers, or chiral carbons, at the C2 and C3 positions. libretexts.org A carbon atom is considered a chiral center when it is bonded to four different groups, which is the case for both C2 and C3 in this molecule. libretexts.orgwikipedia.org

The presence of two chiral centers means that the molecule can exist as a pair of enantiomers (non-superimposable mirror images). wikipedia.org The specific three-dimensional arrangement at each chiral center can be described using the Cahn-Ingold-Prelog (R/S) system. For this compound, the possible configurations would be (2R, 3S) and (2S, 3R). A racemic mixture would contain equal amounts of both enantiomers.

Table 1: Physicochemical Properties of a Related Compound (2-Methyloxane-2-carboxylic acid)

| Property | Value |

| Molecular Formula | C₇H₁₂O₃ |

| Molecular Weight | 144.17 g/mol nih.gov |

| IUPAC Name | 2-methyloxane-2-carboxylic acid nih.gov |

| CAS Number | 4180-13-6 nih.gov |

Overview of Research Trajectories in Tetrahydrofuran Carboxylic Acid Chemistry

Research involving tetrahydrofuran carboxylic acids is multifaceted, reflecting the utility of these compounds in various areas of organic chemistry. A significant research trajectory focuses on the development of novel synthetic methodologies to access these molecules with high stereoselectivity. nih.gov This includes visible-light-mediated deoxygenation and cyclization reactions to create chiral tetrahydrofuran derivatives from readily available starting materials. nih.gov Such methods are prized for their potential to be more sustainable and efficient.

Another area of investigation concerns the physical and chemical properties of these acids. For example, studies using vibrational circular dichroism have explored the strong intermolecular associations and dimerization of tetrahydrofuran-2-carboxylic acid in solution, which is important for understanding its behavior in different chemical environments. nih.gov

Furthermore, tetrahydrofuran carboxylic acids are being explored as building blocks in the synthesis of bio-based chemicals. Research has demonstrated the selective aerobic oxidation of related compounds like tetrahydrofuran-2,5-dimethanol to produce tetrahydrofuran-2,5-dicarboxylic acid. acs.org This work is part of a broader effort to create valuable chemicals from renewable biomass resources, where furanic molecules are key platform chemicals. acs.orgmdpi.com The functionalization and conversion of these core structures into more complex and synthetically useful products, such as α-(N-hydroxy)amino amides via photocatalytic methods, also represents a current research interest. acs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-2-methyloxolane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-4-5(6(7)8)2-3-9-4/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXVATTQXDIZNEP-WHFBIAKZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](CCO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cis 2 Methyloxolane 3 Carboxylic Acid

Retrosynthetic Analysis and Precursor Strategies

A retrosynthetic analysis of cis-2-Methyloxolane-3-carboxylic acid reveals several potential disconnection points, leading to plausible acyclic precursors. The most common strategies involve the disconnection of one of the carbon-oxygen bonds of the oxolane ring or the carbon-carbon bond between the C-2 and C-3 substituents.

Strategy 1: C-O Bond Disconnection

Disconnecting the ether linkage (C-O bond) suggests an intramolecular cyclization of a linear precursor. This leads to a 1,4-hydroxy-substituted carboxylic acid or its ester derivative. The key challenge in this approach is the stereoselective formation of the two adjacent chiral centers in the acyclic precursor, which will then direct the stereochemical outcome of the cyclization.

Strategy 2: C2-C3 Bond Disconnection

Alternatively, a disconnection of the bond between the methyl-bearing carbon (C2) and the carboxylic acid-bearing carbon (C3) is conceivable. This approach might involve the coupling of a suitable C2 fragment (e.g., an acetaldehyde (B116499) equivalent) with a C3-C5 fragment containing the carboxylic acid precursor. However, controlling the stereochemistry during the bond formation and subsequent cyclization can be complex.

Precursor Design:

Based on the more common C-O bond disconnection strategy, a suitable acyclic precursor would be a pentanoic acid or ester derivative with hydroxyl groups at the C4 and C5 positions, or a hydroxyl group at C4 and a suitable leaving group at C1 or C5 to facilitate cyclization. The stereochemistry of these precursors is paramount to achieving the desired cis configuration in the final product.

Conventional Approaches to this compound Synthesis

Conventional methods for the synthesis of the target molecule would likely involve the construction of the oxolane ring through cyclization reactions, followed or preceded by the manipulation of the carboxylic acid functionality.

Cyclization Reactions for Oxolane Ring Construction

The formation of the tetrahydrofuran (B95107) ring is a key step in the synthesis of this compound. Several classical cyclization methods can be envisioned, starting from appropriately functionalized acyclic precursors.

One of the most direct methods involves the intramolecular Williamson ether synthesis . This reaction requires a precursor with a hydroxyl group and a leaving group (such as a halide or a sulfonate ester) at appropriate positions. For the synthesis of the target molecule, a 4-hydroxy-5-halo-pentanoic acid ester could be a suitable substrate. The base-mediated intramolecular SN2 reaction would then lead to the formation of the oxolane ring. The stereochemistry of the final product would be dependent on the stereochemistry of the starting material.

Another common approach is the acid-catalyzed cyclization of a diol . A 1,4-pentanediol (B150768) derivative, with the appropriate methyl and carboxylic acid precursor substituents, can undergo dehydration and cyclization in the presence of an acid catalyst to form the tetrahydrofuran ring. Control over the stereochemistry in such reactions can often be challenging and may result in a mixture of diastereomers.

Table 1: Comparison of Conventional Cyclization Methods

| Cyclization Method | Precursor Requirement | Key Reagents | Stereochemical Control |

| Intramolecular Williamson Ether Synthesis | Haloalcohol or Sulfonate Ester Alcohol | Base (e.g., NaH, K2CO3) | Substrate-dependent (SN2 inversion) |

| Acid-Catalyzed Diol Cyclization | 1,4-Diol | Acid (e.g., H2SO4, TsOH) | Often leads to mixtures |

Functional Group Transformations of Carboxylic Acid Moieties

The carboxylic acid group in the target molecule can either be present in the starting material or be introduced at a later stage through functional group transformations. For instance, a precursor with a hydroxymethyl group or an ester group at the C-3 position can be converted to the desired carboxylic acid.

If the cyclization is performed on a molecule containing an ester group, the final step would be the hydrolysis of the ester to the carboxylic acid. This is typically achieved under basic (e.g., NaOH, KOH) or acidic (e.g., HCl, H2SO4) conditions.

Alternatively, if the precursor contains a hydroxymethyl group at the C-3 position, a two-step oxidation sequence would be necessary. The primary alcohol can be oxidized to an aldehyde using reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), followed by oxidation of the aldehyde to the carboxylic acid using stronger oxidizing agents such as potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid).

Industrial-Scale Preparation Considerations

For the industrial-scale synthesis of this compound, several factors must be considered to ensure a cost-effective, safe, and efficient process.

Starting Material Availability and Cost: The choice of starting materials is critical. Ideally, they should be readily available from commercial sources at a low cost.

Reagent Selection: The use of hazardous, toxic, or expensive reagents should be minimized. For example, replacing heavy metal-based oxidizing agents with greener alternatives would be preferable.

Process Safety: The reaction conditions, such as temperature, pressure, and the handling of flammable or corrosive substances, must be carefully controlled to ensure a safe operation.

Purification and Waste Management: The purification of the final product should be straightforward and scalable (e.g., crystallization or distillation). The generation of waste should be minimized, and any waste produced must be managed in an environmentally responsible manner.

A potential scalable route could involve the catalytic hydrogenation of a furan (B31954) derivative, which are often derived from biomass, followed by stereoselective functionalization. However, achieving the desired cis-2,3-substitution pattern directly from such a process would be a significant challenge.

Stereoselective Synthesis of this compound

Achieving the desired cis stereochemistry between the methyl group at C-2 and the carboxylic acid at C-3 is the most challenging aspect of the synthesis. This requires a high degree of stereocontrol in the key bond-forming or cyclization steps.

Enantioselective Synthetic Routes

While the synthesis of racemic this compound is a challenge in itself, obtaining a single enantiomer requires an enantioselective approach. This can be achieved through several strategies:

Use of Chiral Starting Materials: Starting the synthesis from a commercially available chiral building block (the "chiral pool") that already contains one or more of the required stereocenters.

Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to an achiral precursor to direct the stereochemical outcome of a key reaction. The auxiliary is then removed in a subsequent step.

Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other in a key stereocenter-forming reaction.

A plausible enantioselective route could involve an asymmetric hydrogenation of a suitably substituted dihydrofuran or furan precursor using a chiral transition metal catalyst. For instance, a 2-methyl-3-carboalkoxy-furan could potentially be hydrogenated to the desired cis-tetrahydrofuran derivative. The choice of catalyst and reaction conditions would be crucial for achieving high diastereoselectivity and enantioselectivity.

Another powerful strategy for the stereoselective synthesis of substituted tetrahydrofurans is the oxonium-Prins cyclization . acs.orgnih.gov This reaction involves the Lewis acid-promoted reaction of a homoallylic alcohol with an aldehyde to generate an oxonium ion, which then undergoes intramolecular cyclization with the alkene. By carefully choosing the substrates and reaction conditions, it is possible to control the stereochemistry of the resulting tetrahydrofuran. For the synthesis of this compound, a homoallylic alcohol with a precursor to the carboxylic acid at the appropriate position could be reacted with acetaldehyde to introduce the C-2 methyl group and form the oxolane ring with the desired cis stereochemistry. acs.orgnih.gov

Furthermore, methods involving the cyclization of epoxy alcohols can provide excellent stereocontrol. nih.gov A stereodefined epoxy alcohol precursor can be synthesized, and its subsequent intramolecular ring-opening reaction can lead to the formation of the tetrahydrofuran ring with a predictable stereochemical outcome.

Table 2: Overview of Stereoselective Strategies

| Strategy | Description | Key Features |

| Asymmetric Hydrogenation | Catalytic reduction of an unsaturated precursor using a chiral catalyst. | Potentially atom-economical; high enantioselectivities are possible. |

| Oxonium-Prins Cyclization | Lewis acid-mediated cyclization of a homoallylic alcohol and an aldehyde. | Convergent; allows for the construction of multiple stereocenters in one step. acs.orgnih.gov |

| Epoxy Alcohol Cyclization | Intramolecular ring-opening of a stereodefined epoxy alcohol. | High degree of stereochemical transfer from the precursor. nih.gov |

Diastereoselective Control in cis-Configuration Establishment

Establishing the cis relative stereochemistry between the methyl group at C2 and the carboxylic acid group at C3 is a critical aspect of the synthesis. Several diastereoselective methods have been developed for the synthesis of substituted tetrahydrofurans.

One approach involves the reaction of γ-lactols with silyl (B83357) enol ethers, which has been shown to produce highly substituted methyl tetrahydrofuran-3-carboxylates with good diastereoselectivity. Another powerful strategy is the intramolecular SN' O-cyclization of alkoxides, which can lead to the stereoselective formation of vinyl tetrahydrofurans. nih.gov

More specifically, diastereoselective protocols for the synthesis of 2,3-trans- and 2,3-cis-6-methoxy-3-substituted morpholine-2-carboxylic esters have been developed. nih.gov The key step for controlling the C2-C3 relative stereochemistry is the condensation between a lactone and an imine. While this applies to morpholines, the principles of controlling the stereochemistry in a six-membered heterocycle can often be adapted to five-membered rings like oxolanes.

Resolution of Racemic this compound

When a racemic mixture of this compound is synthesized, its separation into individual enantiomers is necessary. The primary methods for this resolution involve the use of chiral resolving agents to form diastereomeric salts, which can then be separated based on their different physical properties.

Chiral Resolving Agent Strategies via Diastereomeric Salt Formation

The most common method for resolving a racemic carboxylic acid is through the formation of diastereomeric salts with a chiral amine. libretexts.orggoogle.com The racemic acid is reacted with a single enantiomer of a chiral base, resulting in a mixture of two diastereomeric salts. These salts, not being mirror images, have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org

Commonly used chiral resolving agents for acidic compounds include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines such as (R)- or (S)-1-phenylethylamine. libretexts.org The choice of the resolving agent and the solvent system is crucial for achieving efficient separation and is often determined empirically.

The process involves dissolving the racemic acid and the chiral resolving agent in a suitable solvent and allowing the less soluble diastereomeric salt to crystallize. The crystallized salt is then separated by filtration, and the enantiomerically pure carboxylic acid is recovered by treatment with a strong acid to break the salt. The more soluble diastereomeric salt remains in the mother liquor, from which the other enantiomer can be recovered.

Differential Solubility-Driven Asymmetric Transformation

A limitation of classical resolution is that the maximum yield for the desired enantiomer is 50%. To overcome this, methods involving asymmetric transformation have been developed. Crystallization-induced asymmetric transformation (CIAT) is a powerful technique that combines the resolution of diastereomeric salts with the in-situ racemization of the undesired enantiomer in solution. researchgate.netresearchgate.netacs.org

This process is applicable when the stereocenter of the undesired enantiomer is labile under the resolution conditions. As the less soluble diastereomeric salt crystallizes from the solution, the more soluble diastereomer remains in the mother liquor. If the undesired enantiomer in the solution can racemize, the equilibrium between the two enantiomers is constantly shifted to produce more of the enantiomer that forms the less soluble salt. This allows for a theoretical yield of up to 100% for the desired enantiomer.

The key to a successful CIAT is finding conditions that promote the racemization of the undesired enantiomer in solution without causing the racemization of the crystallized product. This often involves careful selection of the solvent, temperature, and any additives that might facilitate the racemization process.

Chromatographic Enantioseparation Techniques

The enantioseparation of chiral carboxylic acids, including cyclic ether structures analogous to this compound, is a critical step in both analytical and preparative chemistry. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are the most prevalent and effective methods for resolving racemic mixtures of such compounds. nih.govchiraltech.com The selection of the appropriate CSP and mobile phase is paramount for achieving baseline separation.

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) carbamate (B1207046) derivatives, are widely used for the separation of a broad range of chiral compounds, including acidic molecules. phenomenex.comnih.gov These phases, such as Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)), operate through a combination of interactions including hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral polymer. aocs.org For acidic compounds, the mobile phase is typically a mixture of a non-polar solvent (like n-hexane) and an alcohol (like 2-propanol), with a small amount of a strong acid additive (e.g., trifluoroacetic acid, TFA) to suppress the ionization of the carboxyl group and improve peak shape. mdpi.com

Another effective class of CSPs for acidic compounds are anion-exchange (ANX) type columns. chiraltech.com Chiral selectors based on quinine (B1679958) and quinidine (B1679956) carbamates, for instance, provide enantiorecognition based on ion-exchange interactions between the protonated tertiary nitrogen of the selector and the anionic carboxylate of the analyte. chiraltech.com This mechanism is supplemented by other interactions like hydrogen bonding and steric repulsion. chiraltech.com These columns are often used in polar organic or reversed-phase modes, with mobile phases containing buffers to control ionization. researchgate.net

The table below summarizes common CSPs and typical mobile phase conditions applicable for the enantioseparation of chiral cyclic carboxylic acids.

| Chiral Stationary Phase (CSP) Type | Common Examples | Typical Mobile Phase System | Interaction Mechanism | Applicable Analytes |

|---|---|---|---|---|

| Polysaccharide-based | Chiralcel OD, Chiralpak AD, Chiralpak IG | Normal Phase: Hexane/2-Propanol + TFA | H-bonding, π-π interactions, steric hindrance | Broad range, including neutral and acidic compounds |

| Anion-Exchange | CHIRALPAK QN-AX, CHIRALPAK QD-AX | Polar Organic/SFC: Methanol/CO₂ + Additives (e.g., formic acid) | Ion-exchange, H-bonding | Specifically for acidic compounds |

| Macrocyclic Glycopeptide | CHIROBIOTIC V, CHIROBIOTIC T | Reversed-Phase: Water/Methanol + Buffer (e.g., TEAA) | Inclusion complexing, H-bonding, ionic interactions | Amino acids, carboxylic acids |

| Pirkle-type (Brush-type) | Whelk-O 1, ULMO | Normal Phase: Hexane/Ethanol + Acetic Acid | π-π interactions, H-bonding, dipole-dipole | Aromatic compounds, NSAIDs, various acids |

Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for fine chemicals like this compound is increasingly guided by the principles of green chemistry to enhance sustainability, reduce environmental impact, and improve safety. Key considerations in this approach include the strategic use of sustainable raw materials and reagents, the selection of environmentally benign solvents, and the optimization of reaction pathways to maximize efficiency and minimize waste. mdpi.com

2-Methyltetrahydrofuran (2-MeTHF) is a particularly noteworthy sustainable solvent as it is the methylated parent ring of the target molecule. It is derivable from renewable biomass sources such as corncobs and sugarcane bagasse. scientificlabs.co.uknih.gov Compared to THF, 2-MeTHF has a higher boiling point, lower water miscibility, and greater stability against peroxide formation, which simplifies reaction workups, reduces waste streams through easier recycling, and enhances process safety. researchgate.net

Other bio-based solvents such as Cyclopentyl Methyl Ether (CPME) and ethyl lactate (B86563) also serve as excellent green alternatives. CPME is a hydrophobic ether solvent that resists peroxide formation and offers high stability under both acidic and basic conditions. researchgate.net Ethyl lactate is a biodegradable ester derived from lactic acid and ethanol, recognized for its low toxicity. scientificlabs.co.uk The adoption of such solvents can significantly lower the environmental impact of a synthetic process.

The following table compares the properties of selected green solvents with their traditional counterparts.

| Solvent | Source | Boiling Point (°C) | Water Solubility (g/100g) | Key Green Attributes |

|---|---|---|---|---|

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based | 80 | 14 (low miscibility) | Renewable, low peroxide risk, easy recovery |

| Cyclopentyl Methyl Ether (CPME) | Petrochemical | 106 | 1.1 (hydrophobic) | High stability, resists peroxide formation, easy recovery |

| Ethyl Lactate | Bio-based | 154 | Miscible | Renewable, biodegradable, low toxicity |

| Tetrahydrofuran (THF) | Petrochemical | 66 | Miscible | Forms explosive peroxides, high water miscibility complicates recovery |

| Dichloromethane (DCM) | Petrochemical | 40 | 2 | Suspected carcinogen, volatile organic compound (VOC) |

Atom economy, a concept central to green chemistry, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com A reaction with high atom economy minimizes the generation of byproducts, leading to less waste and a more sustainable process. sescollege.ac.in The theoretical percent atom economy is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

To maximize atom economy in the synthesis of this compound, synthetic strategies should prioritize reaction types that are inherently efficient. These include addition reactions (e.g., cycloadditions), rearrangement reactions, and certain catalytic processes where all or most reactant atoms are incorporated into the final structure. sescollege.ac.in

Reaction efficiency can be further enhanced through strategies like one-pot or tandem reactions, where multiple synthetic steps are performed sequentially in the same reactor. scispace.commdpi.com This approach avoids the need for intermediate purification steps, which reduces solvent use, minimizes material losses, and saves time and energy. researchgate.net For instance, a hypothetical one-pot synthesis involving a catalytic cyclization followed by a functional group transformation could offer a highly efficient route to the target molecule.

Consider a hypothetical addition reaction step in a potential synthesis:

Hypothetical Reaction: Reactant A (C₅H₈O) + Reactant B (C₂H₂O₃) → this compound (C₇H₁₂O₃)

The table below illustrates the atom economy calculation for this ideal reaction, assuming it proceeds without byproducts.

| Component | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| Reactant A | C₅H₈O | 84.12 |

| Reactant B | C₂H₂O₃ | 74.04 |

| Total Reactant Mass | - | 158.16 |

| Desired Product (cis-2-Methyloxolane-3-carboxylic acid) | C₇H₁₂O₃ | 144.17 |

| Percent Atom Economy (%) | (144.17 / 158.16) * 100 = 91.1% |

Chemical Reactivity and Transformation Pathways of Cis 2 Methyloxolane 3 Carboxylic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional group that can undergo a wide range of transformations, including derivatization, reduction, and decarboxylation.

Derivatization to Esters, Amides, and Acid Chlorides

One of the most common transformations of carboxylic acids is their conversion into derivatives such as esters, amides, and acid chlorides. These reactions typically involve the nucleophilic substitution at the carbonyl carbon.

Esters are commonly synthesized through the Fischer esterification reaction, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com This is an equilibrium process, and often, the alcohol is used in excess to drive the reaction towards the ester product. masterorganicchemistry.com For cis-2-methyloxolane-3-carboxylic acid, this would involve the reaction with a generic alcohol (R'OH) to yield the corresponding ester.

Amides are typically formed by the reaction of a carboxylic acid with an amine. khanacademy.org This direct reaction often requires high temperatures to drive off the water formed. More commonly, the carboxylic acid is first activated to facilitate the reaction under milder conditions. mdpi.com Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or other modern reagents can be employed for this purpose. nih.govrsc.org

Acid chlorides , being highly reactive carboxylic acid derivatives, are valuable intermediates in organic synthesis. They are typically prepared by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). google.comgoogle.com These reagents convert the hydroxyl group of the carboxylic acid into a good leaving group, facilitating the formation of the acyl chloride.

| Derivative | Reagents and Conditions | Product |

| Ester | R'OH, Acid Catalyst (e.g., H₂SO₄), Heat | cis-2-methyloxolane-3-carboxylate ester |

| Amide | R'₂NH, Coupling Agent (e.g., DCC) or Heat | cis-N,N-dialkyl-2-methyloxolane-3-carboxamide |

| Acid Chloride | SOCl₂ or (COCl)₂, Heat | cis-2-methyloxolane-3-carbonyl chloride |

Reductive Transformations to Alcohols and Aldehydes

The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

The full reduction to a primary alcohol (cis-(2-methyloxolan-3-yl)methanol) is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexed with tetrahydrofuran (B95107) (THF). LiAlH₄ is a potent, non-selective reducing agent, while BH₃-THF can offer more chemoselectivity in the presence of other reducible functional groups.

The partial reduction to an aldehyde (cis-2-methyloxolane-3-carbaldehyde) is more challenging as aldehydes are more easily reduced than carboxylic acids. organic-chemistry.org Therefore, this transformation requires milder and more controlled reaction conditions. One common strategy involves first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, which can then be reduced to the aldehyde using specific reducing agents like lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃). nih.gov

| Transformation | Reagents and Conditions | Product |

| Reduction to Alcohol | 1. LiAlH₄, THF; 2. H₃O⁺ workup | cis-(2-methyloxolan-3-yl)methanol |

| Reduction to Aldehyde | 1. SOCl₂; 2. LiAlH(OtBu)₃, -78 °C | cis-2-methyloxolane-3-carbaldehyde |

Decarboxylation Reactions

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). wikipedia.org For simple alkyl carboxylic acids like this compound, this reaction is generally difficult and requires harsh conditions, such as high temperatures, often in the presence of a catalyst. reddit.com The stability of the resulting carbanion intermediate is a key factor; without a stabilizing feature (like a β-keto group), the reaction is not facile. organicchemistrytutor.com

Alternative methods for decarboxylation of aliphatic carboxylic acids include radical-based methods, such as the Barton decarboxylation, or heating with soda lime, though these often require specific derivatization or very high temperatures. reddit.comlibretexts.org Photoredox catalysis has also emerged as a method for the decarboxylation of aliphatic carboxylic acids under milder conditions. nih.gov

Reactions Involving the Oxolane (Tetrahydrofuran) Ring

The oxolane (tetrahydrofuran) ring is a cyclic ether that can undergo ring-opening reactions and, under certain conditions, functionalization of its C-H bonds.

Ring-Opening Reactions Under Acidic and Basic Conditions

The tetrahydrofuran ring is relatively stable but can be cleaved under strong acidic or certain Lewis acidic conditions. mdpi.com

Under acidic conditions , the ether oxygen is protonated, making it a better leaving group. A nucleophile can then attack one of the α-carbons (C2 or C5), leading to ring opening. In the case of this compound, the presence of the methyl group at the C2 position will influence the regioselectivity of the nucleophilic attack. The reaction would likely proceed via an Sₙ2 or Sₙ1-like mechanism, depending on the stability of the potential carbocation intermediates.

Base-catalyzed ring-opening of simple tetrahydrofurans is generally not feasible due to the poor leaving group ability of the alkoxide. However, specialized systems, such as those involving intramolecular frustrated Lewis pairs, have been shown to facilitate the ring-opening of THF. nih.govresearchgate.net For a substituted THF derivative like the title compound, such reactions would depend on highly specific reagents and conditions.

Functionalization of the Cyclic Ether Core

Direct functionalization of the C-H bonds of the tetrahydrofuran ring, without ring-opening, is a more modern area of synthetic chemistry. These reactions often involve the generation of a radical or an organometallic intermediate at one of the carbons of the THF ring, typically at the α-position (C2 or C5) due to the influence of the adjacent oxygen atom.

Recent advances have demonstrated methods for the α-C–H functionalization of tetrahydrofuran using photocatalysis to generate bromine radicals, which then abstract a hydrogen atom from the THF. rsc.org Other methods include direct C-H metallation using strong bases in a microfluidic system or zinc-mediated C-H activation. korea.edursc.org The applicability of these methods to this compound would need to consider the directing effects and potential interference of the existing substituents (the methyl and carboxylic acid groups). For instance, radical-catalyzed cross-dehydrogenative coupling has been used for the functionalization of THF rings. thieme-connect.com

Stereochemical Influences on Reaction Mechanisms and Outcomes

The stereochemistry of this compound, a chiral molecule with two contiguous stereocenters on the oxolane ring, profoundly dictates its chemical reactivity and the stereochemical fate of its transformation products. The relative orientation of the methyl group at the C2 position and the carboxylic acid group at the C3 position creates a specific three-dimensional architecture that influences the trajectory of incoming reagents and stabilizes or destabilizes transition states, thereby governing the diastereoselectivity and enantioselectivity of its reactions.

The cis relationship between the C2-methyl and C3-carboxylic acid groups is a critical factor in controlling the diastereoselectivity of reactions involving the functionalization of either the carboxylic acid moiety or other positions on the oxolane ring. The steric hindrance imposed by the methyl group and the electronic nature of the carboxylic acid group can direct the approach of reagents to the opposite face of the ring, leading to the preferential formation of one diastereomer over another.

For instance, in reactions such as esterification, amidation, or reduction of the carboxylic acid, the local stereochemical environment may influence the conformation of the transition state, although the direct creation of a new stereocenter is not at the core of these transformations. However, in reactions where a new stereocenter is formed, such as alkylation of an enolate derived from an ester of the title compound, the existing stereocenters would exert significant diastereocontrol. The bulky methyl group at C2 would likely shield one face of the molecule, compelling the electrophile to attack from the less hindered face, resulting in a high diastereomeric excess of the product.

General strategies for the stereocontrolled synthesis of substituted tetrahydrofurans often rely on intramolecular cyclization reactions where the stereochemistry of the acyclic precursor dictates the final ring stereochemistry. Similarly, derivatization of a pre-existing chiral tetrahydrofuran, such as this compound, would be expected to proceed with a high degree of substrate-controlled diastereoselectivity.

To illustrate the potential for diastereoselectivity, consider the hypothetical alkylation of the methyl ester of this compound. The formation of an enolate at the C3 position would be followed by the approach of an electrophile. The established cis stereocenters would direct this attack, leading to a predictable diastereomeric outcome.

Table 1: Predicted Diastereoselectivity in the Alkylation of a cis-2-Methyloxolane-3-carboxylate Derivative

| Reactant | Reagent | Predicted Major Diastereomer | Predicted Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| Methyl cis-2-methyloxolane-3-carboxylate | 1. LDA, THF, -78 °C; 2. CH₃I | (2R,3S)-3-ethyl-2-methyloxolane-3-carboxylate | >90:10 |

Note: The predicted diastereomeric ratios are hypothetical and based on general principles of steric hindrance in related systems. The absolute configurations are for illustrative purposes.

While derivatization of an already enantiopure starting material like this compound will primarily be a matter of diastereoselectivity, the principles of enantioselectivity are crucial in the initial synthesis of this chiral molecule. The formation of enantiomerically pure or enriched this compound would typically be achieved through asymmetric synthesis or resolution of a racemic mixture.

Several asymmetric strategies are employed for the synthesis of chiral tetrahydrofurans. These include:

Asymmetric cyclization reactions: Utilizing chiral catalysts or auxiliaries to control the stereochemical outcome of the ring-forming step. For example, asymmetric oxonium-Prins cyclizations can lead to the formation of enantioenriched 2,3-disubstituted tetrahydrofurans. imperial.ac.uknih.gov

Chiral pool synthesis: Starting from readily available enantiopure precursors, such as carbohydrates or amino acids, to construct the chiral tetrahydrofuran skeleton.

Kinetic resolution: Selectively reacting one enantiomer of a racemic mixture of a precursor, leaving the other enantiomer unreacted.

Once obtained in an enantiopure form, this compound can serve as a chiral building block for the synthesis of more complex molecules. In such syntheses, the inherent chirality of the starting material is transferred to the product. The enantioselectivity of such a process is therefore predetermined by the enantiopurity of the starting acid.

For example, if enantiopure (2R,3S)-2-Methyloxolane-3-carboxylic acid is used in a multi-step synthesis, the resulting products will belong to a specific enantiomeric series, assuming the stereocenters of the starting material are retained or predictably transformed.

Table 2: Enantioselective Synthesis Strategies for Chiral 2,3-Disubstituted Tetrahydrofurans

| Strategy | Description | Typical Enantiomeric Excess (e.e.) |

|---|---|---|

| Asymmetric Dihydroxylation | Sharpless asymmetric dihydroxylation of a suitable homoallylic alcohol followed by cyclization. | >90% e.e. |

| Asymmetric Epoxidation | Sharpless asymmetric epoxidation of an allylic alcohol, followed by further transformations and cyclization. | >95% e.e. |

| Organocatalysis | Enantioselective Michael additions or aldol (B89426) reactions to construct a chiral acyclic precursor for cyclization. | 80-99% e.e. |

The application of these general enantioselective methods to the synthesis of this compound would allow for the production of either enantiomer, which could then be used to access a variety of chiral products with high enantiopurity.

Advanced Spectroscopic Characterization and Structural Elucidation of Cis 2 Methyloxolane 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. For cis-2-Methyloxolane-3-carboxylic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to assign all proton and carbon signals and, critically, to confirm the cis relationship between the methyl group at the C2 position and the carboxylic acid group at the C3 position.

A complete NMR analysis integrates data from several experiments to build a complete picture of the molecular framework.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides initial information on the number and environment of different protons. Key expected signals include a doublet for the C2-methyl group, multiplets for the protons on the oxolane ring (H2, H3, H4, H5), and a downfield, often broad, singlet for the carboxylic acid proton (OH). The ¹³C NMR spectrum reveals the number of unique carbon environments, including signals for the methyl carbon, the four carbons of the oxolane ring, and the highly deshielded carbonyl carbon of the carboxylic acid. libretexts.org

2D Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, establishing connectivity through bonds. longdom.orgsdsu.edu A COSY spectrum would be expected to show a cross-peak between the proton at C2 (H2) and the methyl protons, as well as between H2 and the proton at C3 (H3). Further correlations would be seen between H3 and the two diastereotopic protons at C4, and subsequently between the C4 and C5 protons, confirming the sequence of the oxolane ring backbone. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton signal with the carbon to which it is directly attached. This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons (C2, C3, C4, C5, and the methyl group) by linking them to their already-assigned proton signals from the ¹H and COSY spectra.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is the definitive NMR experiment for determining the relative stereochemistry. It detects correlations between protons that are close in space, regardless of their through-bond connectivity. researchgate.net For this compound, the most critical NOESY correlation would be between the protons of the C2-methyl group and the proton at C3 (H3). The presence of this cross-peak would indicate that these groups are on the same face of the oxolane ring, providing conclusive evidence for the cis configuration.

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| -COOH | 10.0 - 12.0 | 170 - 180 |

| C2-H | ~4.0 - 4.2 | ~75 - 80 |

| C3-H | ~2.8 - 3.0 | ~45 - 50 |

| C4-H₂ | ~1.9 - 2.2 | ~25 - 30 |

| C5-H₂ | ~3.8 - 4.0 | ~65 - 70 |

| C2-CH₃ | ~1.2 - 1.4 | ~15 - 20 |

| Experiment | Correlating Nuclei | Structural Information Confirmed |

|---|---|---|

| COSY | C2-H ↔ C2-CH₃, C2-H ↔ C3-H, C3-H ↔ C4-H₂ | Connectivity of the substituted ring system |

| HSQC | C2-H/C2, C3-H/C3, C4-H₂/C4, etc. | Direct C-H bond assignments |

| HMBC | -COOH ↔ C3, -COOH ↔ C=O | Position of the carboxylic acid group |

| NOESY | C2-CH₃ ↔ C3-H | cis Relative stereochemistry |

While NOESY can confirm the relative cis stereochemistry, standard NMR cannot distinguish between the two enantiomers of the racemic mixture ((2R,3R) and (2S,3S)). Chiral Solvating Agents (CSAs) are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. nih.govfrontiersin.org This interaction creates slightly different magnetic environments for the two enantiomers, which can lead to the separation of their signals in the ¹H NMR spectrum. osdd.netsemmelweis.hu

For this compound, adding a suitable CSA, such as (R)-mandelic acid or a BINOL-derived compound, to the NMR tube would result in the formation of two distinct diastereomeric complexes. nih.govresearchgate.net This would manifest as a splitting of one or more proton signals (e.g., the H2 or H3 signals) into two separate peaks, one for the (2R,3R)-CSA complex and one for the (2S,3S)-CSA complex. The relative integration of these new peaks directly corresponds to the enantiomeric ratio of the sample, allowing for the determination of enantiomeric excess (ee).

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions from the carboxylic acid and the ether linkage. A very broad absorption band is expected in the 3300–2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.org A strong, sharp absorption band around 1730–1700 cm⁻¹ would correspond to the C=O (carbonyl) stretching vibration. nih.govresearchgate.net Additionally, a distinct C-O-C stretching band for the oxolane ring is expected to appear in the 1150–1050 cm⁻¹ region. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch gives a strong signal. The C-C and C-O stretching vibrations of the oxolane ring would also be visible, providing a characteristic fingerprint for the molecule. nist.govresearchgate.net

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected IR Intensity |

|---|---|---|---|

| O-H stretch | Carboxylic Acid | 3300 - 2500 | Strong, Broad |

| C-H stretch | Alkyl (CH, CH₂, CH₃) | 3000 - 2850 | Medium |

| C=O stretch | Carboxylic Acid | 1730 - 1700 | Strong |

| C-O-C stretch | Ether (Oxolane) | 1150 - 1050 | Strong |

| C-O stretch | Carboxylic Acid | 1320 - 1210 | Medium |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound (Molecular Formula: C₆H₁₀O₃), high-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement, distinguishing it from other isomers. mdpi.com

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 130. The fragmentation pattern provides structural clues. Key fragmentation pathways for carboxylic acids often involve the loss of the hydroxyl group or the entire carboxyl group. libretexts.orgyoutube.com Likely fragmentation patterns include:

Loss of a methyl group: [M - CH₃]⁺ → m/z 115

Loss of a hydroxyl radical: [M - OH]⁺ → m/z 113

Loss of the carboxyl group: [M - COOH]⁺ → m/z 85 (likely a major fragment)

Ring cleavage: Cleavage of the oxolane ring can lead to various smaller fragments.

| m/z Value | Proposed Fragment Identity |

|---|---|

| 130 | [M]⁺ (Molecular Ion) |

| 115 | [M - CH₃]⁺ |

| 85 | [M - COOH]⁺ |

| 45 | [COOH]⁺ |

X-ray Crystallography for Definitive Absolute Configuration Determination (if applicable)

While NMR with chiral solvating agents can determine enantiomeric excess, it does not typically reveal the absolute configuration (i.e., which enantiomer is R,R and which is S,S). X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov

This technique requires the compound to be in a crystalline form. If a suitable single crystal of an enantiomerically pure sample of this compound (or a heavy-atom derivative) can be grown, its analysis via X-ray diffraction would yield precise bond lengths, bond angles, and torsional angles. By using anomalous dispersion, typically with a heavy atom present in the crystal structure or by using specific wavelengths of X-rays, the absolute configuration of the chiral centers (C2 and C3) can be definitively determined as either (2R, 3R) or (2S, 3S). This method provides the ultimate proof of structure and stereochemistry, against which all other spectroscopic data can be benchmarked.

Computational Chemistry Studies on Cis 2 Methyloxolane 3 Carboxylic Acid

Conformational Analysis and Potential Energy Surfaces

A comprehensive understanding of the conformational preferences of cis-2-Methyloxolane-3-carboxylic acid is fundamental to elucidating its chemical behavior. Conformational analysis involves identifying the stable three-dimensional arrangements of the molecule, known as conformers, and determining their relative energies. These studies are typically performed by systematically rotating the rotatable bonds and calculating the potential energy at each step, thereby generating a potential energy surface (PES).

For this compound, the key degrees of freedom include the puckering of the oxolane ring and the orientation of the carboxylic acid group. Theoretical calculations are employed to map out the PES, revealing the energy minima corresponding to stable conformers and the energy barriers for interconversion between them. The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics.

Table 1: Calculated Relative Energies of Stable Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (O-C2-C3-C=O) (degrees) |

| I | 0.00 | -15.2 |

| II | 1.25 | 165.8 |

| III | 2.89 | 75.4 |

| IV | 4.12 | -105.1 |

Note: Data is hypothetical and for illustrative purposes.

Electronic Structure Investigations: HOMO-LUMO Analysis and Reactivity Predictions

The electronic structure of a molecule governs its reactivity. Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of this compound. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. The spatial distribution of these frontier orbitals provides insights into the likely sites of electrophilic and nucleophilic attack.

Table 2: Calculated Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -0.21 |

| HOMO-LUMO Gap | 6.64 |

| Ionization Potential | 6.85 |

| Electron Affinity | 0.21 |

Note: Data is hypothetical and for illustrative purposes.

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the reaction pathways, intermediates, and transition states, researchers can gain a detailed understanding of the reaction kinetics and thermodynamics.

Theoretical studies can model various reactions, such as esterification, decarboxylation, or ring-opening reactions. For each proposed mechanism, the geometries of the reactants, products, intermediates, and transition states are optimized, and their energies are calculated. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. The reaction energy, the difference between the products and reactants, indicates whether the reaction is exothermic or endothermic.

Solvent Effects Modeling in Computational Calculations

Chemical reactions are typically carried out in a solvent, which can significantly influence the reaction pathway and energetics. Computational models can account for solvent effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by representing the solvent as a continuous medium with a specific dielectric constant.

For this compound, modeling solvent effects is crucial for accurately predicting its behavior in solution. The choice of solvent can affect conformational equilibria, the stability of charged intermediates, and the activation energies of reactions. Comparing computational results with and without solvent models allows for an assessment of the solvent's role in the chemical process.

Simulation of Spectroscopic Properties and Experimental Validation

A powerful application of computational chemistry is the simulation of various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical models. For this compound, theoretical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

The calculated vibrational frequencies from an IR spectrum simulation can be used to assign the experimentally observed absorption bands to specific molecular vibrations. Similarly, computed NMR chemical shifts and coupling constants can aid in the interpretation of experimental NMR spectra, helping to confirm the molecule's structure and conformation. The agreement between simulated and experimental spectra provides confidence in the accuracy of the computational methods used.

Applications in Advanced Organic Synthesis and Materials Science

Monomeric Precursor for Specialty Polymers and Advanced Materials:While the polymerization of tetrahydrofuran (B95107) and its derivatives is a known process for producing polyethers, specific studies on the use of cis-2-Methyloxolane-3-carboxylic acid as a monomer are not present in the searched scientific databases. Consequently, information regarding its integration into polymer backbones through carboxylic acid reactions or its use in the development of ligands for asymmetric catalysis is also unavailable.

The absence of specific data prevents the creation of detailed research findings and data tables as requested. It is possible that research into the applications of this compound is not widely published, is in early stages, or the compound may be referred to by a different designation in specialized literature not accessible through broad searches. Therefore, a thorough and scientifically accurate article focusing solely on the specified applications of this compound cannot be generated at this time.

Application in Chemo-Enzymatic Synthesis Beyond Biological Activity (Focus on Chemical Transformations)

The integration of enzymatic catalysts into synthetic routes, known as chemo-enzymatic synthesis, offers a powerful strategy for the selective modification of complex molecules under mild conditions. While specific chemo-enzymatic studies on this compound are not extensively documented, the structural motifs of this compound—a cyclic ether (oxolane) ring, a secondary methyl group, and a carboxylic acid function—provide a basis for exploring a range of potential enzymatic transformations. These transformations can yield novel derivatives for applications in polymer chemistry and as specialized chiral building blocks, moving beyond the compound's inherent biological activities. The primary enzymatic modifications would likely target the carboxylic acid group, given the wide availability and versatility of enzymes such as lipases and carboxylate reductases.

Enzymatic Esterification and Amidation:

The carboxylic acid moiety is a prime target for enzymatic modification. Lipases, which are highly stable in organic solvents, are well-suited for catalyzing esterification and transesterification reactions. researchgate.netnih.gov These reactions can be performed with high chemo- and regioselectivity, often avoiding the need for protecting groups that are common in traditional chemical synthesis. For instance, the esterification of this compound with various alcohols (e.g., short-chain, long-chain, or functionalized alcohols) can be catalyzed by immobilized lipases like Candida antarctica lipase (B570770) B (CALB). rsc.org This process would yield a library of ester derivatives with tailored physical properties, such as solubility and reactivity, which are valuable for creating new polymers or functional materials. Similarly, lipases can also catalyze amidation reactions, producing chiral amides that are important intermediates in organic synthesis. researchgate.net

Enzymatic Reduction of the Carboxylic Acid:

Another significant transformation is the enzymatic reduction of the carboxylic acid to either an aldehyde or a primary alcohol. Carboxylate reductases (CARs) are a class of enzymes that can selectively reduce carboxylic acids to aldehydes in the presence of ATP and NADPH as cofactors. nih.govnih.gov This transformation is particularly valuable as the chemical reduction of carboxylic acids to aldehydes can be challenging to perform selectively. The resulting aldehyde, cis-2-Methyl-oxolane-3-carbaldehyde, would be a highly reactive intermediate for subsequent C-C bond-forming reactions. Further reduction to the corresponding primary alcohol, (cis-2-Methyloxolane-3-yl)methanol, can be achieved using whole-cell biocatalysts, such as fungi like Syncephalastrum racemosum, or by employing alcohol dehydrogenases in tandem with CARs. polimi.it These chiral alcohols are useful as synthons for a variety of more complex molecules.

Potential Transformations of the Oxolane Ring and Methyl Group:

While less common, enzymatic functionalization of the oxolane ring or the methyl group could also be envisioned. Hydroxylation reactions at non-activated carbon atoms can be catalyzed by monooxygenases, which could introduce a hydroxyl group onto the oxolane ring, further increasing its functionality. nih.gov The stereoselectivity of such enzymes could allow for the controlled synthesis of specific diastereomers.

The following table summarizes potential chemo-enzymatic transformations of this compound based on established enzymatic capabilities for similar functional groups and molecular structures.

| Transformation | Enzyme Class | Specific Enzyme Example(s) | Substrate(s) | Product(s) | Potential Application of Product |

| Esterification | Lipase | Candida antarctica Lipase B (CALB) | This compound, Alcohol (R-OH) | cis-2-Methyloxolane-3-carboxylate ester | Monomer for polyesters, Chiral building block |

| Amidation | Lipase | Candida antarctica Lipase B (CALB) | This compound, Amine (R-NH₂) | cis-2-Methyloxolane-3-carboxamide | Chiral intermediate for fine chemicals |

| Reduction to Aldehyde | Carboxylate Reductase (CAR) | CAR from Nocardia iowensis | This compound | cis-2-Methyl-oxolane-3-carbaldehyde | Reactive intermediate for C-C bond formation |

| Reduction to Alcohol | Whole-cell biocatalyst / Alcohol Dehydrogenase | Syncephalastrum racemosum | This compound | (cis-2-Methyloxolane-3-yl)methanol | Chiral synthon for organic synthesis |

| Hydroxylation | Monooxygenase (e.g., Cytochrome P450) | P450 monooxygenases | This compound | Hydroxylated this compound derivatives | Functionalized building block for complex molecules |

These chemo-enzymatic approaches represent a green and efficient alternative to traditional chemical methods for the derivatization of this compound, opening avenues for the synthesis of novel, high-value chemicals and materials.

Future Research Directions and Emerging Challenges

Development of Atom-Economical and Stereocontrolled Synthetic Routes

A primary challenge in the synthesis of substituted oxolanes is the development of routes that are both atom-economical and highly stereoselective. Traditional methods often involve multi-step sequences with stoichiometric reagents, leading to significant waste generation. Future research will prioritize the development of catalytic, asymmetric methodologies that construct the desired stereochemistry with minimal byproducts.

Recent advances in the stereoselective synthesis of tetrahydrofurans have laid the groundwork for this endeavor. nih.gov Strategies involving intramolecular nucleophilic substitution (SN2) reactions are common, though many approaches install the necessary stereocenters before ring formation. nih.gov A more advanced goal is the development of substitution strategies that generate, rather than simply preserve, the stereocenters during the cyclization process. nih.gov For instance, the intramolecular SN' reaction of specific alkoxides offers a potential pathway to vinyl tetrahydrofurans with controlled stereochemistry, a method that could be adapted for precursors of cis-2-Methyloxolane-3-carboxylic acid. datapdf.com The pursuit of greener synthesis options also highlights the need to reduce hazardous waste and improve atom economy. rsc.org

Key research objectives in this area include:

Catalytic Asymmetric Cycloetherification: Designing novel chiral catalysts (metal-based or organocatalytic) to facilitate the enantioselective and diastereoselective cyclization of acyclic precursors.

Renewable Feedstocks: Investigating the synthesis of the oxolane ring from biomass-derived starting materials, such as levulinic acid, which can be converted to 2-methyltetrahydrofuran, a related structural motif. mdpi.com

| Synthetic Strategy | Potential Advantage | Relevance to this compound |

| Catalytic Asymmetric Cycloetherification | High stereocontrol, reduced waste | Direct formation of the desired cis diastereomer with high enantiopurity. |

| Intramolecular SN' O-Cyclization | Generation of new stereocenters | Potential for constructing the substituted ring system with specific stereochemistry. datapdf.com |

| Redox-Relay Heck Reaction | Use of simple starting materials | Could be adapted from precursors like cis-butene-1,4-diol to build the core structure. organic-chemistry.org |

Exploration of Novel Reactivity Patterns for Diversification

The functional groups of this compound—the carboxylic acid and the oxolane ring—offer significant opportunities for chemical modification and the creation of diverse molecular libraries. Future research will focus on exploring novel reactivity patterns to access a wider range of derivatives with potentially unique biological or material properties. The tetrahydrofuran (B95107) ring is a common structural motif in many natural products and pharmaceuticals, including potent HIV-1 protease inhibitors. datapdf.comnih.govrsc.org

Areas for exploration include:

C-H Functionalization: Developing methods for the selective activation and functionalization of C-H bonds on the oxolane ring. This would allow for late-stage diversification, enabling the introduction of various substituents without redesigning the entire synthesis.

Ring-Opening Polymerization (ROP): Investigating the potential of the carboxylic acid to trigger or participate in novel ring-opening reactions, leading to new polymer structures.

Bio-conjugation: Designing strategies to link the molecule to peptides, proteins, or other biomolecules, leveraging its structure as a scaffold for chemical biology probes or therapeutic agents.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. tcichemicals.comresearchgate.net Integrating the synthesis of this compound into flow chemistry platforms is a key future direction. unimi.it Flow reactors provide superior control over reaction parameters like temperature and pressure, which can lead to higher yields and purities. uc.pt For example, the oxidation of alcohols to carboxylic acids has been successfully demonstrated in continuous-flow systems using hydrogen peroxide and a platinum catalyst, a method that could be relevant for synthesizing precursors. rsc.org

Emerging challenges and research goals include:

Multi-step Flow Synthesis: Designing integrated, multi-step flow sequences that convert simple starting materials into the final product without manual isolation of intermediates. researchgate.net

In-line Analysis and Optimization: Incorporating real-time analytical techniques (e.g., NMR, IR spectroscopy) into the flow stream to monitor reaction progress and enable automated optimization of conditions using machine learning algorithms. researchgate.net

Catalyst Immobilization: Developing robust methods for immobilizing catalysts used in the synthesis, allowing for their easy separation and reuse, which is crucial for cost-effective and sustainable manufacturing. tcichemicals.com

| Flow Chemistry Advantage | Impact on Synthesis of this compound |

| Enhanced Safety | Smaller reaction volumes reduce risks associated with exothermic reactions or hazardous reagents. tcichemicals.com |

| Improved Reproducibility | Automation minimizes human error, leading to consistent product quality. tcichemicals.comresearchgate.net |

| Cost-Effectiveness | Continuous processing and potential for catalyst reuse can lower manufacturing costs. tcichemicals.com |

| Scalability | Production can be scaled up by running the system for longer durations, avoiding batch-to-batch variability. uc.pt |

Advanced Computational Design for Property Prediction and Reaction Optimization

Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. researchgate.net For this compound, these methods can accelerate the discovery of new derivatives and optimize synthetic routes, reducing the need for extensive empirical experimentation.

Future research will leverage computational tools for:

Property Prediction: Using Density Functional Theory (DFT) and other quantum mechanical methods to predict the physicochemical properties, spectral signatures, and potential biological activity of novel derivatives. researchgate.netresearchgate.net This allows for the rational design of molecules with desired characteristics before they are synthesized.

Reaction Mechanism Elucidation: Modeling transition states and reaction pathways to gain a deeper understanding of the mechanisms governing key synthetic steps. This insight can guide the development of more efficient catalysts and reaction conditions.

Virtual Screening: Docking libraries of virtual derivatives into the active sites of biological targets (e.g., enzymes) to identify promising candidates for therapeutic applications, a strategy used in the design of other heterocyclic compounds. rsc.org

Bio-inspired Synthetic Approaches

Nature frequently employs the oxolane (tetrahydrofuran) motif in a vast array of complex natural products. chemicalbook.com Bio-inspired and biomimetic synthesis strategies seek to emulate nature's efficiency by using cascade reactions and enzymatic processes to construct complex molecular architectures. nih.gov

Future research in this domain could involve:

Enzymatic Resolution: Utilizing enzymes like lipases for the kinetic resolution of racemic intermediates, providing a green and highly selective method to obtain enantiomerically pure forms of the target molecule, a technique already applied to other substituted tetrahydrofurans. nih.govrsc.org

Biocatalytic Synthesis: Engineering or discovering enzymes that can directly catalyze the formation of the substituted oxolane ring, potentially offering unparalleled stereocontrol under mild, aqueous conditions.

Biomimetic Cascades: Designing synthetic sequences that mimic proposed biosynthetic pathways. For example, emulating polyether cyclization cascades could lead to novel and efficient routes to the core structure.

By pursuing these research directions, the scientific community can overcome existing challenges and unlock the full potential of this compound and its analogs, paving the way for new discoveries in medicine, materials science, and sustainable chemistry.

Q & A

Q. What computational approaches are suitable for predicting the metabolic pathways of this compound?

- Methodological Answer : Use density functional theory (DFT) to simulate reaction pathways (e.g., cytochrome P450-mediated oxidation). Combine with molecular dynamics (MD) to study enzyme-substrate interactions. Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH cofactor) .

- Data Integration : Cross-reference computed activation energies (ΔG‡) with experimental metabolite profiles (LC-MS/MS).

Q. How can advanced purification techniques address challenges in isolating this compound from complex reaction mixtures?

- Methodological Answer : Apply preparative supercritical fluid chromatography (SFC) for high-resolution separation. Optimize mobile phase (CO₂ + co-solvent gradient) and column chemistry (chiralpak IG-U). For crystallization, screen solvent mixtures (e.g., ethanol/water) and use seeding to control polymorphism .

Q. What methodologies are recommended for assessing the environmental toxicity of this compound?

- Methodological Answer : Follow OECD guidelines for terrestrial and aquatic toxicity testing. Use Daphnia magna (EC₅₀) and Aliivibrio fischeri (bioluminescence inhibition) assays. For degradation studies, employ LC-MS/MS to track byproducts under simulated environmental conditions (UV light, pH 4–9) .

Q. How can researchers resolve ambiguities in the compound’s spectral data (e.g., overlapping NMR signals)?

- Methodological Answer : Use 2D-NMR techniques (HSQC, HMBC) to assign overlapping proton environments. Compare with DFT-calculated NMR shifts (GIAO method). For absolute configuration, perform X-ray crystallography or electronic circular dichroism (ECD) .

Methodological Best Practices

- Data Reporting : Adhere to Beilstein Journal of Organic Chemistry standards: Include experimental details (solvents, catalysts, characterization data) in the main text or supplementary materials .

- Ethical Compliance : For biological studies, follow institutional guidelines for animal/human subjects and cite approval codes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.